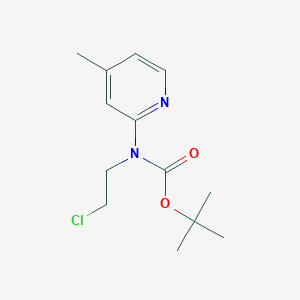
Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate, also known as CEP-32496, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Mécanisme D'action
Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2 activity, Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate is its high selectivity towards cancer cells, which reduces the risk of off-target effects. However, its low solubility and stability in aqueous solutions may limit its use in certain experimental settings.
Orientations Futures
Future research on Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate should focus on optimizing its pharmacokinetic properties, such as solubility and stability, to improve its efficacy and reduce toxicity. Additionally, further studies are needed to investigate its potential applications in combination therapy with other anti-cancer agents. Finally, the development of more potent and selective CK2 inhibitors based on the structure of Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate may lead to the discovery of novel cancer therapeutics.
Méthodes De Synthèse
Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate can be synthesized using a multi-step process that involves the reaction of 2-chloroethyl isocyanate with 4-methylpyridine-2-carboxylic acid, followed by the addition of tert-butyl alcohol. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of tumor cells in vitro and in vivo, particularly in breast cancer, lung cancer, and glioblastoma. Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-YL)carbamate has also been found to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-10-5-7-15-11(9-10)16(8-6-14)12(17)18-13(2,3)4/h5,7,9H,6,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBNJFBJTQDQRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CCCl)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

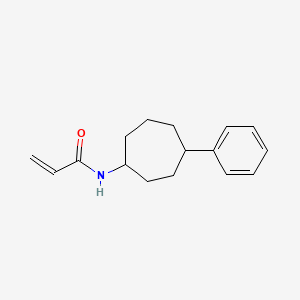
![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2365607.png)
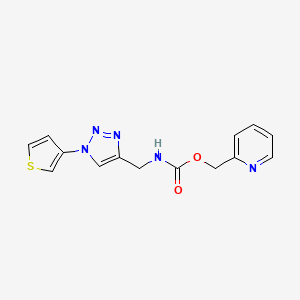

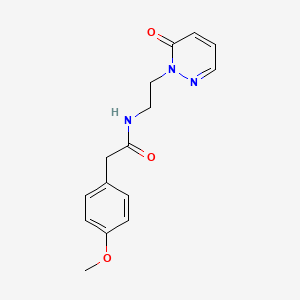
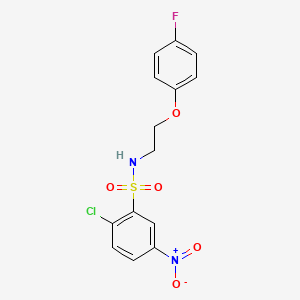
![(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2365616.png)
![N-[3-(2-bromoethyl)phenyl]acetamide](/img/structure/B2365617.png)
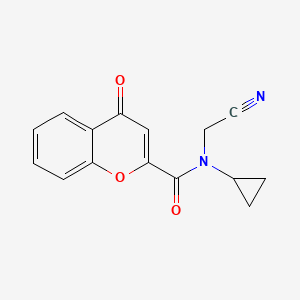
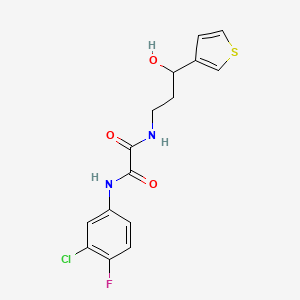
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2365623.png)

![N-(2-carbamoylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2365627.png)
![6-(4-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2365628.png)